3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide
Overview
Description
3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide is a compound used for proteomics research . Its molecular formula is C7H7N3O4S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of novel 3-/2,3-substituted pyrido triazino thiadiazine 6,6-dioxides have been synthesized by the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with either 2-oxoalkanoic acids and its esters, or phenylglyoxylic hydrates in glacial acetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O4S/c11-7(12)5-6-9-15(13,14)4-3-10(6)2-1-8-5/h1-2H,3-4H2,(H,11,12) .Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H7N3O4S, with an average mass of 229.213 Da and a monoisotopic mass of 229.015732 Da .Mechanism of Action
The mechanism of action of 3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various enzymes, including DNA topoisomerase II, carbonic anhydrase, and urease. This compound has also been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce oxidative stress, which may contribute to its anticancer effects. This compound has also been found to inhibit the growth of blood vessels, which may contribute to its anti-angiogenic effects. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound has demonstrated antimicrobial and anti-inflammatory effects, which may be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide. One area of future research is to further investigate the mechanism of action of this compound. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, there is a need for more in vivo studies to determine the efficacy and safety of this compound as a therapeutic agent. Finally, future research could explore the potential of this compound as a novel antimicrobial agent.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. The synthesis of this compound involves the reaction of 2-aminothiophenol with 1,2-diketone in the presence of ammonium acetate. The mechanism of action of this compound is not fully understood, but studies have suggested that it exerts its effects by inhibiting various enzymes and inducing apoptosis. This compound has various biochemical and physiological effects, including inducing oxidative stress and inhibiting angiogenesis. While this compound has potential as a therapeutic agent, its potential toxicity may limit its use in vivo. Future research could focus on further investigating the mechanism of action of this compound, optimizing the synthesis method, and exploring its potential as a novel antimicrobial agent.
Scientific Research Applications
3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also demonstrated antimicrobial activity against various bacteria and fungi. Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4S/c11-7(12)5-6-9-15(13,14)4-3-10(6)2-1-8-5/h1-2H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJCHIMWYDPSIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C=CN=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136974 | |
Record name | Pyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid, 3,4-dihydro-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
793716-00-4 | |
Record name | Pyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid, 3,4-dihydro-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793716-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid, 3,4-dihydro-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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